molecular formula C22H26FN3O5 B2563674 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one CAS No. 898455-45-3

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Cat. No. B2563674
CAS RN: 898455-45-3
M. Wt: 431.464
InChI Key: RJMWFJSNJCWPEH-UHFFFAOYSA-N
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Description

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26FN3O5 and its molecular weight is 431.464. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Inverse Agonist Activity at Cannabinoid Receptors Compounds structurally related to the chemical have been explored for their pharmacological activities. For instance, R. Landsman et al. (1997) investigated SR141716A, a compound with a similar structural framework, demonstrating its role as an inverse agonist at the human cannabinoid CB1 receptor. This suggests potential applications in the modulation of cannabinoid receptor activity, which could have implications in the treatment of disorders related to the endocannabinoid system (R. Landsman et al., 1997).

Antimicrobial and Antitubercular Activities

Antimicrobial and Antitubercular Properties H. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, incorporating piperazine and morpholine moieties, which were evaluated for their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007). Similarly, D. Sriram et al. (2006) reported on pyrazinamide Mannich bases with antimycobacterial activity, underscoring the role of piperazine derivatives in combating Mycobacterium tuberculosis (D. Sriram et al., 2006).

Synthesis and Structural Studies

Synthesis and Crystal Structure The synthesis and crystal structures of compounds bearing piperazine substituents offer insights into their potential applications in medicinal chemistry and material science. N. Ullah et al. (2014) explored the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, which are structurally related to adoprazine, providing a foundation for understanding the molecular interactions and stability of such compounds (N. Ullah et al., 2014).

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5/c23-18-3-1-2-4-19(18)25-7-5-24(6-8-25)14-17-13-20(27)21(15-30-17)31-16-22(28)26-9-11-29-12-10-26/h1-4,13,15H,5-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMWFJSNJCWPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

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